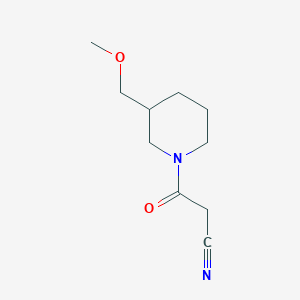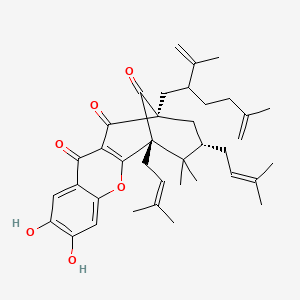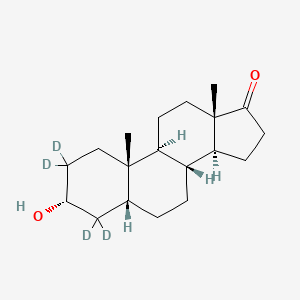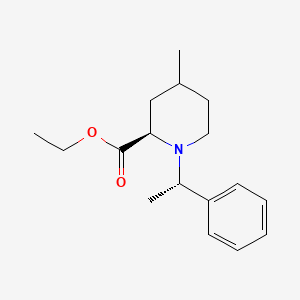
4-Cyano-6-hydroxypyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-6-hydroxypyridine-2-carboxylic acid: is an organic compound that belongs to the class of pyridinecarboxylic acids. It is characterized by the presence of a cyano group (-CN) at the 4-position, a hydroxyl group (-OH) at the 6-position, and a carboxylic acid group (-COOH) at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-6-hydroxypyridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with 2-bromo-6-hydroxypyridine.
Nitrile Formation: The intermediate is then subjected to a cyanation reaction to introduce the cyano group at the 4-position.
Oxidation: The final step involves the oxidation of the intermediate to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-6-hydroxypyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-cyano-6-oxopyridine-2-carboxylic acid.
Reduction: Formation of 4-aminomethyl-6-hydroxypyridine-2-carboxylic acid.
Substitution: Formation of 4-cyano-6-chloropyridine-2-carboxylic acid.
Scientific Research Applications
Chemistry: 4-Cyano-6-hydroxypyridine-2-carboxylic acid is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in biochemical assays .
Medicine: Its structural features allow for the design of molecules with enhanced biological activity .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pigments. Its derivatives are employed as active ingredients in herbicides and pesticides .
Mechanism of Action
The mechanism of action of 4-Cyano-6-hydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The presence of the cyano and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme’s active site. This binding can alter the enzyme’s conformation and activity, leading to the desired biological effect .
Comparison with Similar Compounds
6-Hydroxypyridine-2-carboxylic acid: Similar structure but lacks the cyano group at the 4-position.
4-Hydroxypyridine-2-carboxylic acid: Similar structure but lacks the cyano group at the 4-position and the hydroxyl group at the 6-position.
3-Hydroxypyridine-2-carboxylic acid: Similar structure but the hydroxyl group is at the 3-position instead of the 6-position.
Uniqueness: The presence of both the cyano and hydroxyl groups in 4-Cyano-6-hydroxypyridine-2-carboxylic acid makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C7H4N2O3 |
|---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
4-cyano-6-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4N2O3/c8-3-4-1-5(7(11)12)9-6(10)2-4/h1-2H,(H,9,10)(H,11,12) |
InChI Key |
MKTYXKCRPLEOFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)

![5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B13436463.png)
![N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13436470.png)
![4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide](/img/structure/B13436471.png)



![(8R,9R,13S,14R,17S)-17-ethynyl-1,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13436479.png)


